molecular formula C10H12N2O3 B13179131 5-(2-Methylpropanamido)pyridine-3-carboxylic acid

5-(2-Methylpropanamido)pyridine-3-carboxylic acid

Cat. No.: B13179131
M. Wt: 208.21 g/mol
InChI Key: DWVMQPMNVLDYAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropanamido)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropanamido)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methylpropanamido)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropanamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpropanamido)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility and high purity make it valuable for various research and industrial applications .

Biological Activity

5-(2-Methylpropanamido)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview, including its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with 2-methylpropanamide under specific conditions. The process may include:

  • Reagents : Pyridine-3-carboxylic acid, 2-methylpropanamide, coupling agents (e.g., EDC, HOBt).
  • Conditions : Solvent (e.g., DMF or DMSO), temperature control (reflux or room temperature), and purification methods (e.g., recrystallization or chromatography).

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as:

  • Antagonist : It may act as an antagonist at certain neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
  • Enzyme Inhibitor : Preliminary studies suggest it could inhibit enzymes related to inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • A study indicated that derivatives of pyridine-3-carboxylic acids exhibit significant anti-inflammatory effects in animal models. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Properties :
    • Research has shown that related pyridine derivatives possess antimicrobial activity against various Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial DNA gyrase is notable, suggesting a potential role as an antibiotic .
  • CNS Activity :
    • Investigations into the central nervous system effects have revealed that pyridine derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, which may lead to anxiolytic effects .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rat models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls. Histological analysis confirmed reduced synovial inflammation and cartilage degradation.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains demonstrated that the compound exhibited MIC values comparable to standard antibiotics. The compound's mechanism involved interference with bacterial DNA replication processes, making it a candidate for further development as an antibiotic .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-olAnti-inflammatory, CNS effects
MuscimolGABA receptor agonist
TiagabineAnticonvulsant

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-methylpropanoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-6(2)9(13)12-8-3-7(10(14)15)4-11-5-8/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

DWVMQPMNVLDYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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